2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound featuring a unique structure that incorporates both sulfur and nitrogen atoms. Classified as part of the pyrazole family, this compound exhibits a diverse range of biological activities and applications in medicinal chemistry. Its chemical identifier is 1226781-80-1, which facilitates its recognition in chemical databases and research articles .
The synthesis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves cyclocondensation reactions. A common method includes the reaction of hydrazine derivatives with carbonyl compounds such as ketones or aldehydes under acidic or basic conditions. This approach allows for the formation of the pyrazole ring structure integral to the compound .
In industrial settings, advanced techniques such as continuous flow reactors are employed to optimize reaction conditions and enhance yield. Additionally, microwave-assisted synthesis and green chemistry principles—like solvent-free reactions—are utilized to improve efficiency and sustainability in the production process .
The molecular structure of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole features a fused bicyclic system that includes a pyrazole ring. The presence of the methylsulfonyl group contributes significantly to its chemical reactivity and biological activity.
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical transformations:
These reactions are crucial for developing derivatives with enhanced pharmacological properties. The ability to modify functional groups on the pyrazole ring opens avenues for creating compounds with specific biological activities.
The mechanism of action for 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with various biological targets. The compound has been shown to inhibit specific enzymes and receptors that play critical roles in cellular processes.
Research indicates that pyrazole derivatives can modulate signaling pathways related to inflammation and cancer progression. For instance, they may influence pathways involved in glucose metabolism, making them potential candidates for treating conditions like type 2 diabetes .
Relevant data from studies indicate that modifications to the structure can significantly affect both physical properties and biological activities .
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several applications across various fields:
Fused bicyclic heterocycles represent a cornerstone of modern medicinal chemistry due to their structural rigidity, diverse binding capabilities, and metabolic stability. The pyrrolo[3,4-c]pyrazole system—a bridged scaffold combining pyrrole and pyrazole rings—exhibits exceptional three-dimensionality that enables precise interactions with biological targets. This compact architecture allows for extensive functionalization at N-1, C-3, N-5, and C-6 positions, facilitating fine-tuning of pharmacokinetic and pharmacodynamic properties. The scaffold’s balanced electron distribution and hydrogen-bonding capacity (from pyrrole-like N1 and pyridine-like N2 nitrogens) enhance target engagement, particularly in kinase and receptor modulation [1] [7]. Clinically, pyrazole-based scaffolds underpin >20 FDA-approved drugs, including antineoplastic agents (e.g., axitinib), anti-inflammatory drugs (celecoxib), and central nervous system therapeutics (rimonabant), collectively generating billions in annual revenue [1] [10].
Table 1: Approved Drugs Containing Pyrazole-Derived Scaffolds
Drug Name | Therapeutic Area | Target/MOA | Core Structure |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 inhibition | Diarylpyrazole |
Rimonabant | Anti-obesity | CB1 antagonism | 1,5-Diarylpyrazole |
Ibrutinib | Oncology (CLL) | Bruton’s tyrosine kinase inhibitor | Pyrrolopyrimidine-pyrazole |
Sildenafil | Erectile dysfunction | PDE5 inhibition | Pyrazolopyrimidinone |
Darolutamide | Prostate cancer | Androgen receptor antagonism | Diarylpyrazole |
The exploration of pyrrolo[3,4-c]pyrazoles accelerated in the 2010s with the recognition of their synthetic versatility and bioactive potential. Early work focused on annelation strategies, where diethyl acetylenedicarboxylate (DEAD) served as a key precursor for constructing the bicyclic core via condensation with arylhydrazines [6]. This yielded 5-hydroxypyrazole intermediates that could be cyclized into the tetrahydropyrrolopyrazole framework. A breakthrough emerged in 2018 when vonoprazan-inspired research identified 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles as potent potassium-competitive acid blockers (P-CABs). Compound A6 (IC₅₀ = 674 nM) demonstrated gastric H⁺/K⁺-ATPase inhibition, while optimized derivative B19 achieved 60.50 nM potency—rivaling vonoprazan’s efficacy [3]. Parallel innovations enabled C-3 functionalization via Suzuki–Miyaura (85% yield) and Buchwald–Hartwig couplings (83% yield), expanding access to 1,6-disubstituted analogs for CNS applications [6]. By 2020, scaffold derivatization produced GlyT1 inhibitors for schizophrenia (WO2015164520A1) and sigma-1 receptor ligands [8] [9].
Table 2: Key Milestones in Pyrrolo[3,4-c]pyrazole Development
Year | Innovation | Biological Activity | Reference |
---|---|---|---|
2015 | Pd-catalyzed C-6 functionalization | Enables CNS-targeted analogs | [6] |
2018 | Vonoprazan-inspired P-CAB derivatives | H⁺/K⁺-ATPase inhibition (IC₅₀ = 60 nM) | [3] |
2020 | GlyT1 inhibitors for cognitive disorders | Glycine transporter inhibition | [8] |
2023 | Microwave-assisted annelation optimization | Enhanced synthetic efficiency | [6] |
2025 | S1R ligands with reduced hERG risk | Sigma-1 affinity (Kᵢ = 75 nM) | [9] |
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS: 1226781-80-1; MW: 187.22 g/mol) has emerged as a synthetically versatile intermediate for drug discovery. Its molecular structure features three key elements:
The methylsulfonyl group’s strong electron-withdrawing nature modulates the pKₐ of the N-5 nitrogen, enhancing interactions with aspartate/glutamate residues in binding pockets. This is exemplified in sigma-1 receptor (S1R) ligands, where the protonated N-5 forms salt bridges with Glu172 [9]. Commercially available from suppliers like Fluorochem (95% purity), this compound enables rapid analog synthesis via N-1 alkylation, C-3 arylation, or N-5 functionalization [5]. Current research leverages its scaffold for developing:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7